molecular formula C21H20N2O5S B2540286 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide CAS No. 946258-19-1

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide

Cat. No.: B2540286
CAS No.: 946258-19-1
M. Wt: 412.46
InChI Key: UWBPPRSRIFBYGK-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Applications

A study by Kimber et al. (2003) discussed the synthesis and spectroscopic analysis of analogues related to Zinquin, a specific fluorophore for Zn(II). While not directly mentioning the exact compound , the research provides insights into the synthesis and characterization of similar compounds, highlighting their interaction with metal ions like Zn(II) and their potential applications in spectroscopy and fluorescence imaging. These compounds exhibit bathochromic shifts upon addition of Zn(II) to the solution, indicating their potential use in detecting zinc ions in biological systems (Kimber et al., 2003).

Anticancer Applications

Several derivatives of tetrahydroquinoline have been studied for their anticancer properties. For instance, Srikanth et al. (2016) synthesized 2-anilino-3-aroylquinolines, demonstrating significant antiproliferative activity against various human cancer cell lines. These compounds were found to inhibit tubulin polymerization, a critical process in cell division, suggesting their potential as anticancer agents. The specific activities of these compounds highlight the broader utility of tetrahydroquinoline derivatives in designing new anticancer drugs (Srikanth et al., 2016).

Antimicrobial and Antifungal Applications

Vanparia et al. (2010) synthesized and characterized novel benzenesulfonamide derivatives, including those with quinoline moieties, for their antimicrobial activity. The study found that these compounds exhibited significant activity against various strains of bacteria and fungi, suggesting their potential use as antimicrobial and antifungal agents. This research underscores the versatility of quinoline and sulfonamide derivatives in developing new therapeutic agents (Vanparia et al., 2010).

Neuroprotective Applications

Redda et al. (2010) focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, exploring their cytotoxicity against various cancer cell lines. Although the study's primary goal was anticancer activity, the mention of 1,2,3,4-tetrahydroisoquinoline derivatives as potential endogenous anti-parkinsonism agents indicates the compound's relevance in neuroprotective research. This highlights the potential of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide and its analogues in developing treatments for neurodegenerative diseases (Redda et al., 2010).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-17-7-9-18(10-8-17)29(25,26)22-16-6-11-19-15(14-16)4-2-12-23(19)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPPRSRIFBYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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